molecular formula C21H31NO5 B1398290 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1354486-57-9

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid

Cat. No.: B1398290
CAS No.: 1354486-57-9
M. Wt: 377.5 g/mol
InChI Key: ZDYUHLGPGXKXBH-HOTGVXAUSA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C21H31NO5 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Platinum-Catalyzed Asymmetric Hydroformylation

Platinum complexes containing chiral ligands, including derivatives of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid, were synthesized for asymmetric hydroformylation of styrene, demonstrating their utility in organometallic chemistry (Stille et al., 1991).

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives

This compound is used in the asymmetric synthesis of piperidinedicarboxylic acid derivatives. The process involves multiple steps, including tribenzylation and alkylation, showcasing its role in complex organic synthesis (Xue et al., 2002).

Cytochrome P450-Mediated Metabolism

The tert-butyl moiety of similar compounds has been studied in the context of cytochrome P450-mediated metabolism. These studies provide insights into how such compounds are processed in biological systems (Prakash et al., 2008).

Synthesis of Ortho-linked Polyamides

Derivatives of this compound are used in the synthesis of ortho-linked polyamides, highlighting its relevance in materials science and polymer chemistry (Hsiao et al., 2000).

Collagen Cross-Links Synthesis

Efficient synthesis of collagen cross-links using derivatives of this compound demonstrates its application in bioorganic chemistry and the study of biological macromolecules (Adamczyk et al., 1999).

Solution-Phase Synthesis of Carboxamides

This compound is utilized in the solution-phase combinatorial synthesis of carboxamides, illustrating its versatility in the development of diverse chemical libraries (Malavašič et al., 2007).

Use in 19F NMR Probes

Derivatives of this compound are used in the development of 19F NMR probes, indicating their potential in analytical chemistry (Tressler & Zondlo, 2014).

Properties

IUPAC Name

(2S,4S)-4-(4-tert-butyl-2-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO5/c1-13-10-14(20(2,3)4)8-9-17(13)26-15-11-16(18(23)24)22(12-15)19(25)27-21(5,6)7/h8-10,15-16H,11-12H2,1-7H3,(H,23,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYUHLGPGXKXBH-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(C)(C)C)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 6
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid

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